cis-2-Nonenoic acid
cis-2-Nonenoic acid
Alpha-Nonylenic acid, also known as A-nonylenate, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. Alpha-Nonylenic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Alpha-Nonylenic acid has been primarily detected in urine. Within the cell, Alpha-nonylenic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. Alpha-Nonylenic acid is a fatty tasting compound that can be found in mushrooms. This makes Alpha-nonylenic acid a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
1577-98-6
VCID:
VC20943187
InChI:
InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h7-8H,2-6H2,1H3,(H,10,11)/b8-7-
SMILES:
CCCCCCC=CC(=O)O
Molecular Formula:
C9H16O2
Molecular Weight:
156.22 g/mol
cis-2-Nonenoic acid
CAS No.: 1577-98-6
Cat. No.: VC20943187
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Alpha-Nonylenic acid, also known as A-nonylenate, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. Alpha-Nonylenic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Alpha-Nonylenic acid has been primarily detected in urine. Within the cell, Alpha-nonylenic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. Alpha-Nonylenic acid is a fatty tasting compound that can be found in mushrooms. This makes Alpha-nonylenic acid a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 1577-98-6 |
| Molecular Formula | C9H16O2 |
| Molecular Weight | 156.22 g/mol |
| IUPAC Name | (Z)-non-2-enoic acid |
| Standard InChI | InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h7-8H,2-6H2,1H3,(H,10,11)/b8-7- |
| Standard InChI Key | ADLXTJMPCFOTOO-FPLPWBNLSA-N |
| Isomeric SMILES | CCCCCC/C=C\C(=O)O |
| SMILES | CCCCCCC=CC(=O)O |
| Canonical SMILES | CCCCCCC=CC(=O)O |
| Melting Point | Mp 1-2 ° (4 °) |
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